molecular formula C16H18F2N4O2S B2818693 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034518-77-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2818693
CAS No.: 2034518-77-7
M. Wt: 368.4
InChI Key: FDXOGUJGYACDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide is a synthetic small molecule characterized by a nicotinamide core modified with a 1,2,4-oxadiazole ring, a 4,4-difluorocyclohexyl group, and a methylthio substituent. The 1,2,4-oxadiazole moiety acts as a bioisostere, enhancing metabolic stability compared to ester or amide analogs, while the 4,4-difluorocyclohexyl group likely improves lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O2S/c1-25-15-11(3-2-8-19-15)14(23)20-9-12-21-13(22-24-12)10-4-6-16(17,18)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXOGUJGYACDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the 4,4-difluorocyclohexyl group: This step involves the fluorination of cyclohexane derivatives under controlled conditions.

    Synthesis of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with the nicotinamide derivative using reagents such as coupling agents and catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates and product formation.

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The compound’s 1,2,4-oxadiazole ring distinguishes it from structurally related molecules. For example, N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide () features a benzimidazole core instead of oxadiazole. Benzimidazoles are bicyclic systems with two nitrogen atoms, often utilized in proton pump inhibitors (e.g., omeprazole analogs). In contrast, 1,2,4-oxadiazoles are monocyclic and serve as metabolically stable bioisosteres. This difference may reduce the target compound’s susceptibility to enzymatic degradation compared to benzimidazole derivatives .

Property Target Compound (Oxadiazole) Benzimidazole Derivative ()
Core Structure 1,2,4-Oxadiazole Benzimidazole
Metabolic Stability High (oxadiazole stability) Moderate (benzimidazole susceptibility)
Lipophilicity (Predicted logP) ~3.5 (difluorocyclohexyl) ~3.2 (difluorocyclohexyl + benzimidazole)

Substituent Effects

The 4,4-difluorocyclohexyl group is shared with the compound in . Fluorination at the cyclohexyl ring enhances metabolic stability by resisting oxidative metabolism, a strategy also seen in drugs like ciprofloxacin. However, the methylthio (-SMe) group on the nicotinamide core differentiates the target compound from sulfonamide derivatives (e.g., ’s ethanesulfonamide).

Comparison with Pesticide Compounds ()

For instance, flumetsulam (triazolopyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide) utilize nitrogen-rich heterocycles. However, the target’s nicotinamide scaffold and oxadiazole ring suggest a divergent mechanism, possibly targeting mammalian enzymes (e.g., kinases or NAD-dependent proteins) rather than plant pathogens .

Research Findings and Implications

  • Synthetic Accessibility : The oxadiazole ring in the target compound is synthetically tractable via cyclization reactions, similar to methods for benzimidazoles ().
  • Pharmacokinetics: The 4,4-difluorocyclohexyl group likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, a feature critical for CNS-targeted drugs.
  • Biological Activity : While direct data is unavailable, nicotinamide derivatives often modulate PARP or sirtuin enzymes. The methylthio group may fine-tune electron-withdrawing effects, influencing binding kinetics .

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Cyclization of precursors to form the 1,2,4-oxadiazole ring, often using carbodiimide coupling agents or nitrile oxide intermediates under reflux conditions .
  • Amide bond formation between the oxadiazole-methyl moiety and the nicotinamide derivative, employing coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Temperature control : Reactions are conducted at 60–80°C for 12–24 hours, monitored via TLC (Rf tracking) or HPLC .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Methodological Note : Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of nicotinamide derivatives) and using anhydrous solvents to minimize hydrolysis .

How should researchers characterize the compound’s structural integrity?

Comprehensive characterization requires:

  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 8.5–9.0 ppm (nicotinamide aromatic protons), δ 2.5–3.0 ppm (methylthio group), and δ 1.5–2.5 ppm (difluorocyclohexyl protons) .
    • ¹³C-NMR : Signals for oxadiazole carbons (~165–170 ppm) and carbonyl groups (~170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR spectroscopy : Absorbance at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • Elemental analysis : Carbon, hydrogen, nitrogen content should align with calculated values (±0.3%) .

Validation : Cross-reference spectral data with structurally analogous compounds (e.g., oxadiazole-containing nicotinamides) .

What preliminary assays are recommended to assess biological activity?

Initial screens should focus on:

  • Enzyme inhibition : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinase activity) .
  • Cellular viability assays : MTT or resazurin-based tests in cancer/primary cell lines (IC₅₀ determination) .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values) .

Design Tip : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across three biological replicates .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

  • Analog synthesis : Modify substituents (e.g., replace difluorocyclohexyl with cyclohexyl or phenyl groups) and compare activity .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with oxadiazole) .
  • Data analysis : Correlate substituent electronegativity/logP with bioactivity using multivariate regression .

Case Study : Analogues with bulkier substituents on the oxadiazole ring showed reduced solubility but enhanced target binding .

What computational methods predict degradation pathways under physiological conditions?

  • Quantum mechanical calculations : Use Gaussian09 at the B3LYP/6-31G* level to model hydrolysis of the oxadiazole ring .
  • Molecular dynamics (MD) : Simulate stability in aqueous buffers (pH 2–9) over 100 ns to identify vulnerable bonds .
  • Experimental validation : Compare computational results with LC-MS/MS degradation profiles (e.g., observe cleavage of the methylthio group at pH >8) .

Contradiction Alert : Some studies report oxadiazole ring stability up to 80°C, while others note decomposition at 60°C in acidic conditions—reconcile via controlled stress testing .

How to resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply funnel plots to detect publication bias .
  • Experimental replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Mechanistic studies : Use CRISPR-engineered cell lines to confirm target specificity if off-target effects are suspected .

Example : Discrepancies in IC₅₀ values for kinase inhibition were traced to differences in ATP concentrations (1 mM vs. 100 µM) .

What strategies improve metabolic stability without compromising activity?

  • Deuterium incorporation : Replace methylthio hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the nicotinamide carbonyl as an ester, hydrolyzed in vivo by esterases .
  • In vitro ADME : Assess microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Data Insight : Methylthio-to-sulfoxide conversion in vivo reduced activity by 70%, suggesting the need for stabilizing modifications .

Methodological Resources

  • Reaction optimization : ICReDD’s computational-experimental workflow reduces trial-and-error synthesis (e.g., identifying optimal catalysts via quantum chemical calculations) .
  • Data sharing : Use platforms like Zenodo to publish raw spectral data and assay results, enhancing reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.